molecular formula C7H16Cl2N2 B13922674 7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride

7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride

Cat. No.: B13922674
M. Wt: 199.12 g/mol
InChI Key: CMJCGHPAIJPWQI-UHFFFAOYSA-N
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Description

7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride is a bicyclic organic compound with the molecular formula C7H14N2. This compound is known for its unique structure, which includes a bicyclic ring system with nitrogen atoms at the 3 and 7 positions. It is often used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solution.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,7-Diazabicyclo[4.2.0]octane: Lacks the methyl group at the 7 position.

    7-Ethyl-3,7-diazabicyclo[4.2.0]octane: Contains an ethyl group instead of a methyl group at the 7 position.

    7-Phenyl-3,7-diazabicyclo[4.2.0]octane: Contains a phenyl group at the 7 position.

Uniqueness

7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 7 position enhances its reactivity and stability compared to its analogs.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

7-methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-6-4-8-3-2-7(6)9;;/h6-8H,2-5H2,1H3;2*1H

InChI Key

CMJCGHPAIJPWQI-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C1CCNC2.Cl.Cl

Origin of Product

United States

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